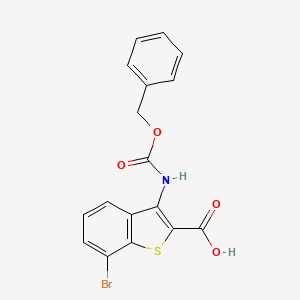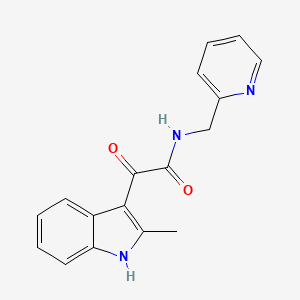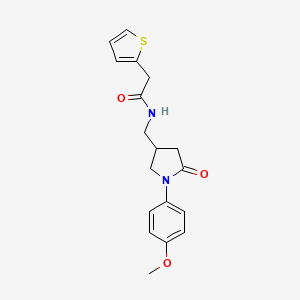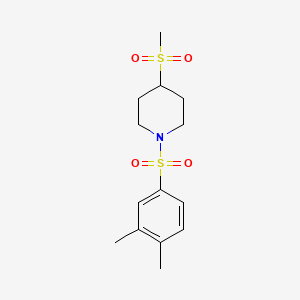![molecular formula C17H12FN3OS2 B2360058 5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-66-2](/img/structure/B2360058.png)
5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are known for their electron deficient system, high oxidative stability, and rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used in the design and synthesis of organic hosts for electroluminescent devices .
Synthesis Analysis
Thiazolo[5,4-d]thiazoles have been synthesized through various methods . For instance, a series of thiazolo[5,4-d]thiazoles with bipolar character has been designed and synthesized . The compounds consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9′-spirobifluorene fragment as the electron-donor (D) .Molecular Structure Analysis
The structure of thiazolo[5,4-d]thiazoles is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) . This structure allows these compounds to exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazoles have been used in various chemical reactions, particularly in the field of organic electronics . They have shown potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles exhibit appropriate thermal stability and valuable photophysical properties . These properties make these molecules valuable for applications in optoelectronic materials .Applications De Recherche Scientifique
Organic Solar Cells
The compound’s structure is beneficial for creating D–π–A–π–D type linear chromophores used in solution-processed bulk-heterojunction organic solar cells . Its electron-accepting properties and ability to form a rigid, coplanar structure enhance the performance of solar cells by improving absorption, electrochemical properties, and facilitating strong electron-withdrawing moieties .
Photocatalytic Hydrogen Production
Incorporating this compound into covalent triazine frameworks can significantly boost photocatalytic activity. This is particularly effective for hydrogen production, where the compound’s presence has led to a substantial increase in reaction rates, demonstrating its potential as a photoactive functional moiety .
Dye Degradation
The same frameworks that aid in hydrogen production also show promise in the photocatalytic degradation of dyes . The compound’s structure contributes to efficient electron–hole separation and transfer capability, which is crucial for breaking down complex dye molecules .
Metal–Organic Frameworks (MOFs)
Thiazolo[4,5-d]pyridazinone derivatives can be used to construct pillared-layer Zn-MOFs . These MOFs exhibit moderate CO2 adsorption capacity, which could be useful in gas storage and separation technologies .
Photocatalytic Organic Transformations
The compound’s embedded structure within covalent organic framework microspheres has been shown to be effective in photocatalytic systems for organic transformations. This includes the oxidation of benzylamines, where the compound aids in the generation of reactive oxygen species necessary for the reaction .
Electron Transfer Pathways
Studies have indicated that the compound can play a role in electron transfer pathways. This is particularly relevant in reactions where superoxide anion (O2•-) is a crucial reactive oxygen species, highlighting its potential in various redox processes .
Energy Band Modulation
The compound’s integration into various frameworks can lead to a narrower energy band, which is advantageous for electronic devices that require precise control over electron flow and energy levels .
Mécanisme D'action
Target of Action
The compound, 5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one, is a thiazolo[5,4-d]thiazole derivative . Thiazolo[5,4-d]thiazole derivatives have been found to interact with various targets, including photocatalytic systems and Hg (II) ions . These targets play crucial roles in the respective systems where the compound is applied.
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, in the presence of Hg (II) ions, the compound exhibits fluorescence quenching and redshift . This is due to the specific interaction between Hg (II) ions and the Py2TTz ligand in the compound .
Biochemical Pathways
The compound affects various biochemical pathways. In photocatalytic systems, the compound, being an n-type semiconductor, significantly improves photocatalytic activity . In the presence of Hg (II) ions, the compound’s fluorescence emission changes, indicating its potential use in sensing applications .
Pharmacokinetics
Its solubility in common organic solvents suggests that it may have good bioavailability.
Result of Action
The interaction of the compound with its targets leads to various molecular and cellular effects. For example, in photocatalytic systems, the compound enhances hydrogen production and dye degradation . In sensing applications, the compound exhibits excellent selectivity in both aqueous solutions and solid test papers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s interaction with Hg (II) ions and its resulting fluorescence changes are observed in a pH 7.00 aqueous solution . Furthermore, the compound’s photocatalytic activity is demonstrated without Pt loading , suggesting its stability and effectiveness in various environments.
Orientations Futures
The future directions for thiazolo[5,4-d]thiazoles include further exploration of their synthetic chemistry and broadening of the material scope . There is also potential for further progress in thiazolo[5,4-d]thiazole-based materials science . In addition, the introduction of n-type semiconductors into covalent triazine frameworks (CTFs) can significantly improve photocatalytic activity .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFYLZCHSZXTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)





![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)




